

Compound Overview and Structural Commentary

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Compound Focus: Anilinium triflate

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The 2024 study characterizes two ionic compounds [1]:

- **Compound 1: N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate** ([C10H14NH2+][CF3O3S-])
 - **Cation Structure:** Features a secondary ammonium ion (protonated amine) where the nitrogen is bonded to a 2,4,6-trimethylphenyl ring, a methyl group, and two hydrogen atoms [1].
 - **Key Feature:** The hydrogen atoms on the ammonium nitrogen are available for classical hydrogen bonding [1].
- **Compound 2: N-Isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate** ([C13H20N+][CF3O3S-])
 - **Cation Structure:** An iminium ion where the nitrogen is double-bonded to a carbon atom (isopropylidene group). The nitrogen is also bonded to a 2,4,6-trimethylphenyl ring and a methyl group [1].
 - **Key Feature:** The iminium nitrogen has no hydrogen atoms, preventing classical N-H...O hydrogen bonds [1].

For both compounds, the functional groups attached to the nitrogen atom are nearly perpendicular to the central trimethylphenyl ring [1].

Key Structural Data and Supramolecular Features

The core quantitative data on intermolecular interactions and geometry is summarized in the following tables for easy comparison.

Table 1: Quantitative Metrics of π - π Stacking Interactions

This table compares the geometry of the aromatic ring interactions in the two compounds against mesitylene (1,3,5-trimethylbenzene) for context [1].

Compound / Molecule	Centroid-Centroid Distance (Å)	Interplanar Spacing (Å)	Slippage (Å)
N,2,4,6-Tetramethylanilinium (1)	3.9129 (8)	3.5156 (5)	1.718
N-Isopropylidene-N,2,4,6-tetramethylanilinium (2)	4.8937 (8)	3.3646 (5)	3.553
1,3,5-Trimethylbenzene	4.6343 (9)	3.0727 (5)	2.850

Table 2: Dominant Intermolecular Forces

This table outlines the primary non-covalent interactions that stabilize each crystal structure [1].

Compound	Primary Strong Interactions	Secondary / Weaker Interactions
1	Strong N-H\cdotsO hydrogen bonds forming 1D chains.	Parallel-displaced π-π stacking (see Table 1).
2	Highly slipped π-π stacking (see Table 1).	A series of weaker C-H\cdotsO hydrogen bonds.

Other notes from the study:

- The strong N-H \cdots O hydrogen bonds in **Compound 1** involve the ammonium hydrogens and the oxygen atoms of the triflate anions, generating a one-dimensional chain structure [1].
- The C-H \cdots O interactions in **Compound 2** were measured with C \cdots O distances of 3.1723 (17), 3.3789 (18), and 3.3789 (18) Å [1].

- Fluorine atoms on the triflate anion were not found to be involved in strong directional interactions in either structure [1].

Experimental Protocols

The synthesis and analysis methods from the 2024 study provide a reliable experimental foundation.

Synthesis Methodologies

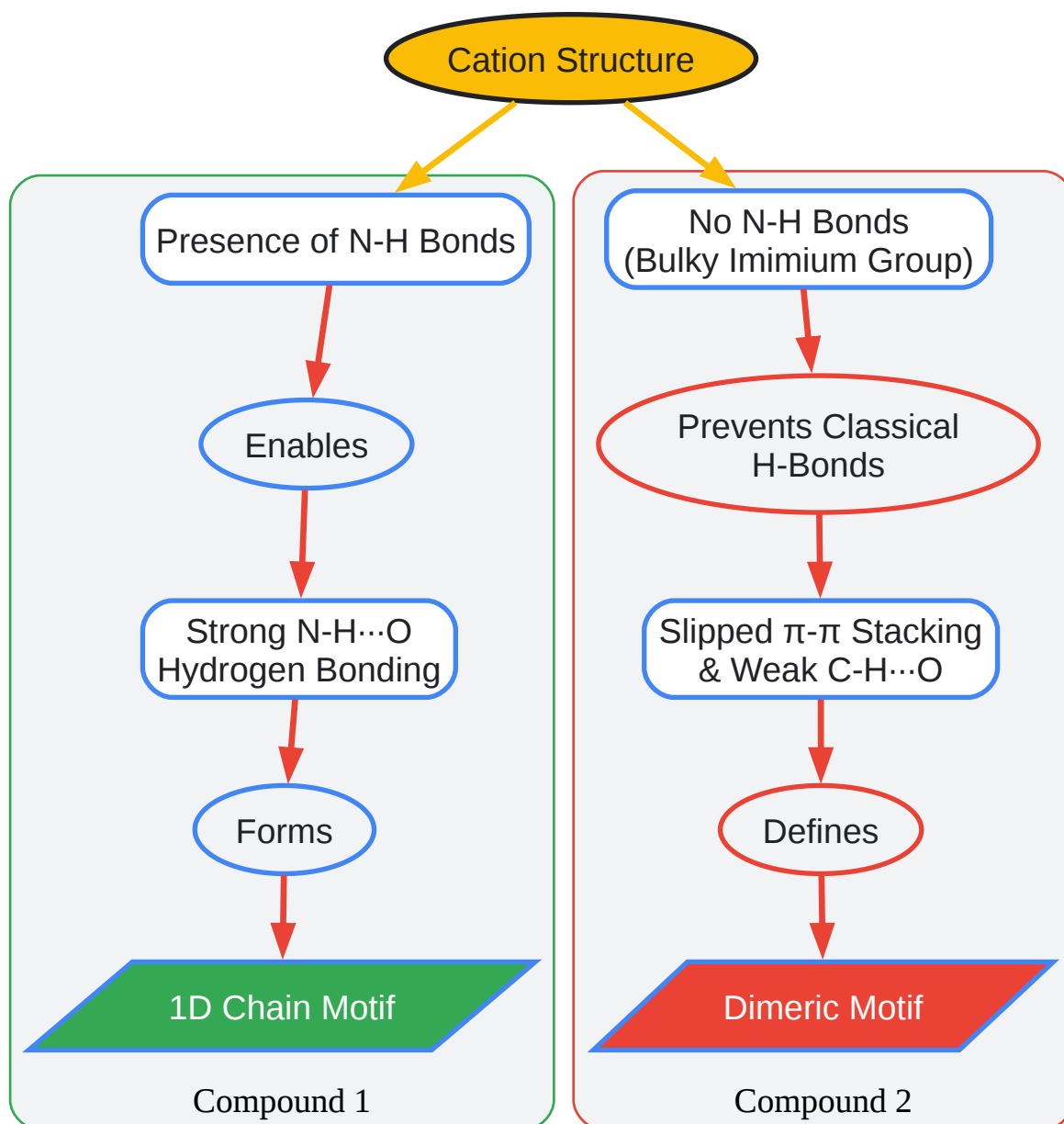
- **For Compound 1:** Synthesized via direct **methylation of 2,4,6-trimethylaniline**. The specific methylating agent used was methyl trifluoromethanesulfonate [1].
- **For Compound 2:** A two-step synthesis was employed.
 - A dehydration reaction was first performed to prepare the **Schiff base (imine) N-isopropylidene-2,4,6-trimethylaniline**.
 - This intermediate was then methylated using **methyl trifluoromethanesulfonate** to form the final iminium salt [1].

Characterization and Analysis

- **Primary Technique:** The compounds were characterized by **single-crystal X-ray diffraction** [1].
- **Stability Consideration:** A separate 2021 study on related trialkylammonium salts (like N, N, N-trimethylanilinium salts) provides important context for handling. Thermal degradation studies (TGA) showed that while these salts are generally stable at room temperature, electron-poor aryl groups can make them more susceptible to thermal degradation in solution and solid states, following a retro-Menshutkin pathway to release methyl iodide and the parent aniline [2]. This is a critical factor for drug development professionals to consider in experimental planning and reagent storage.

Relationship Between Cation Structure and Crystal Packing

The core principle demonstrated by the data is that a change in the cation's structure directly dictates the dominant intermolecular interactions, which in turn define the crystal packing motif. The following diagram illustrates this logical relationship.



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Logical workflow showing how cation structure dictates crystal packing in **anilinium triflates**.

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References

1. (IUCr) Synthesis and crystal structures of N,2,4,6 ... [journals.iucr.org]
2. Trialkylammonium salt degradation: implications for methylation and... [pubs.rsc.org]

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